

A Head-to-Head Comparison of Polθ Inhibitors: RP-6685 vs. ART558

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical profiles of two prominent DNA Polymerase Theta ($Pol\theta$) inhibitors.

In the landscape of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) such as those harboring BRCA1/2 mutations, DNA Polymerase Theta (Pol0, encoded by the POLQ gene) has emerged as a critical synthetic lethal target.[1][2] Pol0 plays a key role in an error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ) or theta-mediated end joining (TMEJ).[2][3] Cancer cells deficient in HR become reliant on this pathway for survival, making Pol0 an attractive therapeutic target.[4] This guide provides a comparative analysis of two novel, potent, and selective allosteric inhibitors of the Pol0 polymerase domain: RP-6685 and ART558.

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative data for **RP-6685** and ART558 based on available preclinical studies.

Table 1: In Vitro Potency of **RP-6685** vs. ART558



Parameter	RP-6685	ART558	Reference(s)
Biochemical IC50			
Pol0 Polymerase Activity (PicoGreen Assay)	5.8 nM	7.9 nM	[5][6]
Full-Length Polθ Polymerase Activity	550 pM	Not Reported	[6]
Polθ ATPase Activity	Inactive	Not Reported	[6]
Cellular Potency			
MMEJ Reporter Assay	Not Reported	~150 nM	Not Reported
HEK293 LIG4-/- IC50	0.94 μΜ	Not Reported	[6]
DLD1 BRCA2-/- Cell Viability IC50	Sub-micromolar	Not Reported	[7]
HCT116 BRCA2-/- Cell Viability IC50	Slightly reduced potency compared to RTx-161	Slightly reduced potency compared to RTx-161	[8]

Table 2: Preclinical Efficacy and Pharmacokinetic Profile

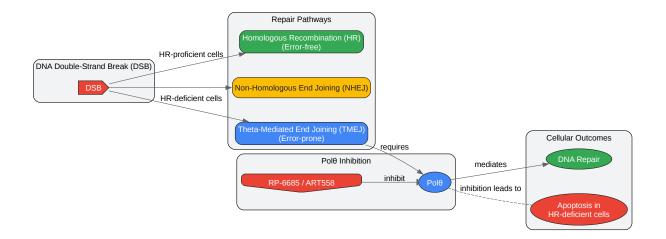


Feature	RP-6685	ART558	Reference(s)
Synthetic Lethality	Demonstrated in BRCA2-/- cells	Demonstrated in BRCA1/2-mutant cells	[7][9][10]
Combination Therapy	Potentiates topoisomerase II and Chk1/2 inhibitors	Enhances PARP inhibitor effects; Radiosensitizer	[10][11]
In Vivo Efficacy	Tumor regression in HCT116 BRCA2-/- xenograft	Efficacy demonstrated for analog ART812 in a BRCA1/SHLD2 deficient model	[6][12]
Oral Bioavailability	Orally bioavailable	Poor metabolic stability; more stable analog (ART899) developed	[13][14]

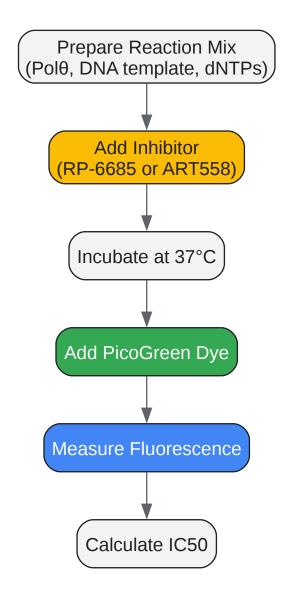
Mechanism of Action: Allosteric Inhibition of Polθ Polymerase Activity

Both **RP-6685** and ART558 are allosteric inhibitors that target the polymerase domain of Polθ. [5][7] This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its DNA synthesis activity.[15] This inhibition disrupts the TMEJ pathway, leading to an accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer cells that are heavily reliant on Polθ for survival.[7][10]









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- To cite this document: BenchChem. [A Head-to-Head Comparison of Polθ Inhibitors: RP-6685 vs. ART558]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585920#rp-6685-versus-art558-as-a-pol-inhibitor]

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